molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate

Cat. No. B1314320
CAS RN: 79525-85-2
M. Wt: 243.29 g/mol
InChI Key: GXYMIJYDHVSXNC-UHFFFAOYSA-N
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Description

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with potential applications in various scientific fields. It is a derivative of 1,3,4-thiadiazole, a moiety known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular formula of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is C9H13N3O3S. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Synthesis and Characterization

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a compound involved in the synthesis and characterization of new chemical entities with potential biological activities. For instance, its derivative compounds have been investigated for their antimicrobial activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. These compounds exhibit promising antibacterial and antifungal properties, making them of interest for further drug development processes (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activities

The derivatives of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate have shown significant antimicrobial activities. Research demonstrates that these compounds can inhibit the growth of bacteria and fungi, which positions them as potential candidates for the development of new antimicrobial agents. Notably, these compounds have been evaluated against a spectrum of microorganisms, displaying inhibitory effects that suggest their utility in combating microbial infections (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Fungicidal Activity

Compounds derived from Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate have been assessed for their fungicidal activities. Preliminary tests revealed that some pyrazolyl-substituted derivatives exhibit fungicidal properties. This discovery opens up new avenues for the development of fungicides that could be used in agricultural practices to protect crops from fungal infections, thereby contributing to food security (El-Telbani, Swellem, & Nawwar, 2007).

Synthesis of Heterocyclic Compounds

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory and analgesic properties. The flexibility in modifying the chemical structure of these derivatives allows for the optimization of their biological activities and the potential development of new therapeutic agents (Iravani & Esmaeili, 2020).

properties

IUPAC Name

ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMIJYDHVSXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate

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